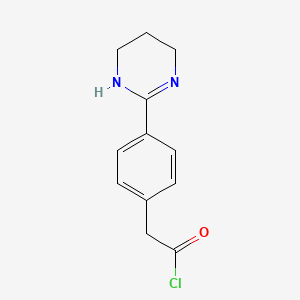
(R)-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine is a chemical compound with a unique structure that includes a prop-2-en-1-amine backbone substituted with a 2,5-difluoro-4-methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and ®-1-phenylethylamine.
Condensation Reaction: The aldehyde group of 2,5-difluoro-4-methoxybenzaldehyde reacts with the amine group of ®-1-phenylethylamine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form saturated amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine: shares similarities with other fluorinated phenylamines, such as:
Uniqueness
- The presence of both fluorine and methoxy groups on the phenyl ring imparts unique electronic properties to ®-1-(2,5-Difluoro-4-methoxyphenyl)prop-2-en-1-amine, distinguishing it from other similar compounds. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
属性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC 名称 |
(1R)-1-(2,5-difluoro-4-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H11F2NO/c1-3-9(13)6-4-8(12)10(14-2)5-7(6)11/h3-5,9H,1,13H2,2H3/t9-/m1/s1 |
InChI 键 |
DOSRPQOPQDIQSW-SECBINFHSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)F)[C@@H](C=C)N)F |
规范 SMILES |
COC1=C(C=C(C(=C1)F)C(C=C)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
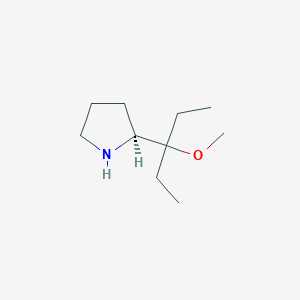
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)

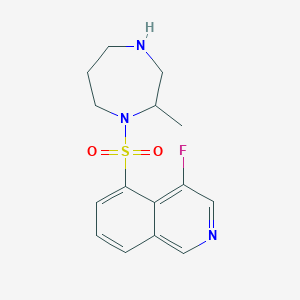

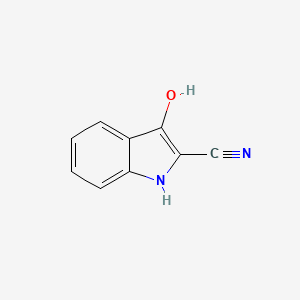


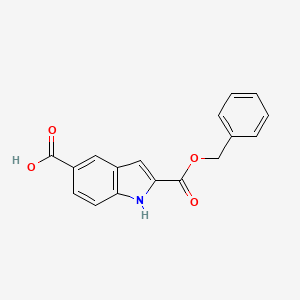
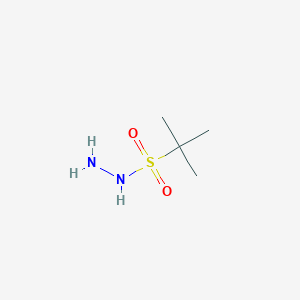
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)
